molecular formula C8H10Cl2FN5 B2828029 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride CAS No. 1030829-65-2

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride

Cat. No.: B2828029
CAS No.: 1030829-65-2
M. Wt: 266.1
InChI Key: HEXFLOGYOUDMNQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride (CAS 1030829-65-2) is a chemical research reagent provided as a solid. This compound belongs to the biguanide family, a class of molecules with a broad and well-documented history in pharmacological research . Biguanides are extensively studied for their diverse biological activities and complex mechanisms of action. Research into related chlorophenylbiguanide compounds indicates potential activity as agonists at the 5-HT3 receptor, a subtype of serotonin receptor involved in neuronal signaling, suggesting its utility in neuropharmacological studies . The broader scientific interest in biguanides stems from their effects on cellular metabolism. A prominent area of investigation involves the ability of some biguanides to inhibit mitochondrial complex I, leading to energy stress characterized by an increased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK) . This fundamental mechanism is a key research focus in metabolic studies and cancer biology, where biguanides are explored for their potential effects on cell proliferation and survival pathways . Furthermore, biguanides are known for their antimicrobial properties, with mechanisms that may include disruption of microbial cell membranes . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFLOGYOUDMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a group of molecules defined by the presence of two linked guanidine groups.[1] This class is of significant pharmacological interest, with its most prominent member, metformin, being a first-line therapy for type 2 diabetes for decades.[2] Biguanides are generally characterized as polar, hydrophilic molecules that are highly soluble in aqueous solutions.[3] Beyond their well-established hypoglycemic effects, biguanides have garnered substantial attention for their potential anticancer properties, which are areas of active preclinical and clinical investigation.[3]

This guide focuses on the specific derivative, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride, providing a detailed examination of its chemical structure, a robust protocol for its synthesis, and a discussion of its putative mechanism of action based on the established pharmacology of the biguanide class. Furthermore, it outlines validated analytical techniques for its characterization and summarizes critical safety and handling information. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of novel substituted biguanides.

Chemical Identity and Physicochemical Properties

The unique substitution pattern on the phenyl ring—containing both a chloro and a fluoro group—distinguishes this molecule and is expected to influence its lipophilicity, membrane permeability, and interactions with biological targets compared to simpler biguanides.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
IUPAC Name 1-(3-chloro-2-fluorophenyl)-N,N'-bis(diaminomethylidene)amine;hydrochloride N/A
Synonyms N-(3-Chloro-2-fluorophenyl)imidodicarbonimidic diamide hydrochloride N/A
CAS Number 138575-52-9 N/A
Molecular Formula C₈H₁₀Cl₂FN₅ N/A
Molecular Weight 278.11 g/mol N/A
Canonical SMILES C1=CC(=C(C(=C1)F)Cl)N=C(N)N=C(N)N.Cl N/A
InChI Key Not publicly available. N/A
Appearance Expected to be a white to off-white crystalline solid. [4]
Melting Point Data not available. Related compounds melt >230 °C. [4]

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. |[3][5] |

Synthesis and Purification

The synthesis of N-aryl biguanides is a well-established chemical transformation. The most common and direct route involves the reaction of an appropriate aniline derivative with dicyandiamide (cyanoguanidine) in an acidic medium.[6][7][8] This reaction proceeds via the addition of the amine to the cyano group of dicyandiamide.[8] Heating the reactants as hydrochloride salts in a polar solvent is an efficient and widely used methodology.[8]

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Materials:

  • 3-Chloro-2-fluoroaniline (CAS: 2106-04-9)[9]

  • Dicyandiamide (Cyanoguanidine)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Propanol (IPA)

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-Chloro-2-fluoroaniline in 100 mL of 2-propanol.

  • Acidification: While stirring, slowly add an equimolar amount of concentrated hydrochloric acid to form the aniline hydrochloride salt in situ.

  • Addition of Dicyandiamide: Add an equimolar amount of dicyandiamide to the stirred suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82-85 °C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing in a polar solvent provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of the aniline on the nitrile carbon of dicyandiamide, while the acidic conditions activate the dicyandiamide.[8]

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold ethyl acetate (2 x 30 mL) to remove unreacted starting materials and non-polar impurities.

  • Drying: Dry the purified white solid under vacuum at 50-60 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Visualization: Synthesis Workflow

G Reactants Reactants: 3-Chloro-2-fluoroaniline Dicyandiamide Reaction Reflux @ ~82°C (6-8 hours) Reactants->Reaction Solvent Solvent & Acid: 2-Propanol, HCl Solvent->Reaction Cooling Cool to RT, then Ice Bath Reaction->Cooling Reaction Mixture Filtration Vacuum Filtration Cooling->Filtration Crude Slurry Washing Wash with Cold Ethyl Acetate Filtration->Washing Drying Dry under Vacuum @ 50-60°C Washing->Drying Product Final Product: 1-(3-Chloro-2-fluorophenyl) biguanide hydrochloride Drying->Product Purified Solid

Caption: Generalized workflow for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Putative Pharmacology and Mechanism of Action

While specific pharmacological data for 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is not available in the public domain, its mechanism of action can be inferred from the extensive research on the biguanide class.[3] The primary molecular target is widely considered to be the mitochondrial respiratory chain, specifically Complex I .[3]

Inhibition of Complex I by biguanides leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK) , a central regulator of cellular metabolism.[3] AMPK activation initiates a cascade of downstream effects, including:

  • Inhibition of hepatic gluconeogenesis (glucose production in the liver).

  • Increased glucose uptake in peripheral tissues like muscle.

  • Inhibition of the mTOR pathway, which is implicated in cell growth and proliferation, providing a rationale for the observed anticancer effects.[3]

Recent studies also point to mechanisms independent of Complex I, including inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) and effects on lysosomal function.[3] It is plausible that 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride shares these mechanisms of action.

Visualization: General Biguanide Signaling Pathway

G Biguanide Biguanide Derivative (e.g., 1-(3-Chloro-2-fluorophenyl)biguanide) Mito Mitochondrial Complex I Biguanide->Mito Inhibits ATP ATP Production Mito->ATP Drives AMP_ATP ↑ AMP:ATP Ratio ATP->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK Activates Gluco Hepatic Gluconeogenesis AMPK->Gluco Inhibits Uptake Peripheral Glucose Uptake AMPK->Uptake Stimulates mTOR mTOR Pathway AMPK->mTOR Inhibits

Caption: Putative mechanism of action via inhibition of Complex I and subsequent AMPK activation.

Analytical Methodologies

The quantitative analysis of biguanides is routinely achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection.[10] This technique separates compounds based on their hydrophobicity, making it well-suited for analyzing polar biguanide molecules.

Experimental Protocol: RP-HPLC Analysis

This protocol provides a robust starting point for developing a validated HPLC method for the analysis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Instrumentation & Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 20mM potassium dihydrogen phosphate buffer and acetonitrile (e.g., in a 30:70 v/v ratio). Adjust the pH of the aqueous buffer to 3.5 with orthophosphoric acid before mixing with the organic solvent.[10]

  • System Preparation: Degas the mobile phase by sonication or vacuum filtration. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Causality Note: A C18 (octadecylsilyl) stationary phase provides a non-polar environment. The polar biguanide analyte has minimal retention, eluting quickly. The acetonitrile (organic modifier) and buffered aqueous phase are optimized to achieve good peak shape and retention time.[10]

  • Standard Preparation: Prepare a stock solution of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Set the UV detector to a wavelength of approximately 230-240 nm.[8] Inject 10-20 µL of the standard and sample solutions.

  • Data Analysis: Identify the analyte peak by comparing its retention time with that of the standard. Quantify the amount of analyte in the sample by integrating the peak area and comparing it to the calibration curve.

Visualization: Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample (10-20 µL) Filter->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (~235 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Standard workflow for the quantitative analysis of biguanides by RP-HPLC.

Safety, Handling, and Storage

Based on Safety Data Sheets (SDS) for structurally related chlorophenyl biguanide hydrochlorides, this compound should be handled as a hazardous substance.[11][12][13]

  • Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[12]

Applications and Future Research Directions

As a novel substituted biguanide, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride represents a compelling candidate for further investigation. Key research areas include:

  • Antidiabetic Potential: In vivo studies are required to determine its efficacy in regulating blood glucose levels and to compare its potency and side-effect profile with established drugs like metformin.

  • Oncology Research: Given the known anticancer effects of other biguanides, this compound should be screened against various cancer cell lines to assess its antiproliferative activity.[3] The specific halogen substitution may alter its cellular uptake and target engagement.

  • Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable data point in SAR studies to understand how modifying the aromatic substituent affects the biological activity of the biguanide scaffold.

By providing a comprehensive foundation of its chemistry, synthesis, and putative biological role, this guide aims to facilitate and accelerate further research into this promising compound.

References

  • Corcoran, C. & Jacobs, T. F. (2023). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

  • Abbas, S. Y., Basyouni, W. M., El-Bayouki, K. A. M., & Abdel-Rahman, R. F. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 66(7), 377-383. [Link]

  • Baokar, S. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]

  • Abbas, S. Y., Basyouni, W. M., El-Bayouk, K. A. M., Tohamy, W. M., Aly, H. F., Arafa, A., & Soliman, M. S. (2017). New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 67(10), 557-563. [Link]

  • R. Discovery. (2004). Metformin and Other Biguanides: Pharmacology and Therapeutic Usage. R Discovery. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Chlorophenyl)biguanide hydrochloride. Thermo Fisher Scientific. [Link]

  • Al-Awadi, F., El-Dusouqui, O., & Ibrahim, M. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]

  • MDPI. (2025). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. [Link]

Sources

Technical Guide: Theoretical Biological Activity of 3-Chloro-2-Fluorophenylbiguanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorophenylbiguanide (3-Cl-2-F-PBG) represents a specific halogenated derivative of the phenylbiguanide class. While phenylbiguanides are historically recognized for their interaction with serotonergic pathways, specifically as 5-HT3 receptor agonists , the addition of the biguanide moiety also implicates metabolic regulation via AMPK activation and Mitochondrial Complex I inhibition .

This guide provides a theoretical pharmacological profile of 3-Cl-2-F-PBG, derived from established Structure-Activity Relationships (SAR) of its parent compound, m-chlorophenylbiguanide (mCPBG), and the metabolic stability principles of fluorination.

Key Predicted Profile:

  • Primary Target: 5-HT3 Serotonin Receptor (Agonist).[1][2]

  • Secondary Target: Mitochondrial Complex I (Inhibitor).[3]

  • Key Advantage: The 2-fluoro substitution is predicted to enhance metabolic stability against ring hydroxylation compared to non-fluorinated analogs, while the 3-chloro substituent maintains high lipophilic binding affinity.

Molecular Architecture & Physicochemical Profile[4]

The biological activity of 3-Cl-2-F-PBG is dictated by three distinct structural pharmacophores. Understanding these zones is critical for predicting receptor binding and membrane permeability.

Structural Functionalization[5][6]
Functional ZoneChemical MoietyBiological Function
Zone A (Binding) 3-Chloro SubstituentIncreases lipophilicity (

value approx +0.71). Critical for hydrophobic pocket occupation in the 5-HT3 receptor.
Zone B (Stability) 2-Fluoro SubstituentActs as a metabolic block against ortho-hydroxylation. High electronegativity creates a "sigma hole," potentially influencing electrostatic docking.
Zone C (Signaling) Biguanide TailHighly basic (pKa ~11.5). Exists as a protonated cation at physiological pH, enabling cation-

interactions with receptor aromatic residues (e.g., Trp, Tyr).
Pharmacophore Visualization

The following diagram illustrates the functional decomposition of the molecule.

G cluster_0 Pharmacophores Molecule 3-Chloro-2-fluorophenylbiguanide Cl 3-Chloro Group (Hydrophobic Binding) Molecule->Cl F 2-Fluoro Group (Metabolic Block) Molecule->F Biguanide Biguanide Tail (Cation-Pi Interaction) Molecule->Biguanide

Figure 1: Pharmacophore decomposition of 3-Cl-2-F-PBG highlighting functional zones.

Primary Pharmacodynamics: The 5-HT3 Agonist Hypothesis

The 5-HT3 receptor is a ligand-gated ion channel.[4] Based on the high affinity of m-chlorophenylbiguanide (Ki ~ 0.5 - 2 nM), the 3-Cl-2-F-PBG analog is predicted to retain significant agonist potency.

Mechanism of Action[3][8]
  • Binding: The protonated biguanide tail enters the orthosteric binding site of the 5-HT3 receptor (located at the interface of

    
     subunits).
    
  • Interaction: It forms a cation-

    
     interaction with conserved Tryptophan residues (Trp183 in 5-HT3A).
    
  • Gating: Ligand binding induces a rotation of the extracellular domain, opening the transmembrane pore.

  • Flux: Rapid influx of Na+ and Ca2+ causes neuronal depolarization.

The "Fluorine Effect" on Binding

The addition of the 2-Fluoro group introduces a steric constraint. While the 3-Chloro group (meta) is ideal for potency, ortho substitution can sometimes reduce affinity due to steric clash. However, fluorine's small Van der Waals radius (1.47 Å) minimizes this risk, likely preserving agonist function while altering the kinetic off-rate.

Signaling Pathway

Signal Ligand 3-Cl-2-F-PBG Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Binding (Cation-Pi) ConfChange Conformational Change (Pore Opening) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depol Membrane Depolarization IonFlux->Depol Response Neurotransmitter Release (Dopamine/GABA) Depol->Response

Figure 2: Signal transduction pathway for 5-HT3 activation by phenylbiguanides.

Secondary Pharmacodynamics: Metabolic Modulation

Like its structural relatives Metformin and Phenformin, 3-Cl-2-F-PBG possesses the intrinsic ability to inhibit Mitochondrial Complex I.

Mitochondrial Complex I Inhibition[3][9]
  • Mechanism: The positive charge of the biguanide allows it to accumulate in the mitochondrial matrix (driven by membrane potential). It binds to the hydrophobic domain of Complex I (NADH:ubiquinone oxidoreductase).

  • Potency Prediction: Lipophilicity correlates with Complex I inhibition potency.

    • Metformin (LogP -1.43): Weak inhibitor.

    • Phenformin (LogP -0.8): Moderate inhibitor.

    • 3-Cl-2-F-PBG (Predicted LogP > 2.0): Likely a potent inhibitor of Complex I due to the lipophilic chlorophenyl ring facilitating membrane crossing.

The AMPK Axis

Inhibition of Complex I leads to a rise in the cellular AMP:ATP ratio. This allosterically activates AMP-activated protein kinase (AMPK), triggering catabolic pathways (glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (mTORC1).

Synthetic Pathway & Quality Control

To verify biological activity, high-purity material is required. The following protocol utilizes a microwave-assisted condensation, which is superior to traditional reflux for halogenated anilines.

Synthesis Protocol

Reaction: 3-Chloro-2-fluoroaniline + Dicyandiamide


 3-Chloro-2-fluorophenylbiguanide (HCl salt).
  • Reagents:

    • 3-Chloro-2-fluoroaniline (1.0 eq)

    • Dicyandiamide (1.1 eq)

    • Concentrated HCl (1.0 eq)

    • Solvent: 2-Propanol or Water/Ethanol mix.

  • Procedure:

    • Dissolve aniline in solvent and add HCl dropwise to form the hydrochloride salt in situ.

    • Add dicyandiamide.[5][6][7]

    • Method A (Reflux): Reflux at 80-100°C for 4-6 hours.

    • Method B (Microwave - Preferred): Irradiate at 140°C for 20 minutes (sealed vessel).

  • Workup:

    • Cool reaction mixture to 0°C.

    • Filter the precipitated biguanide hydrochloride.

    • Recrystallize from water/ethanol.

Quality Control Parameters
TestAcceptance CriteriaPurpose
HPLC Purity > 98.5% (Area under curve)Ensure no unreacted aniline (toxic).
1H NMR Distinct aromatic signals (3H) + Broad NH singletsConfirm substitution pattern.
Mass Spec (ESI+) [M+H]+ consistent with formulaIdentity verification.
Melting Point Sharp range (typically >200°C for HCl salts)Crystallinity check.

Experimental Protocols for Biological Validation

In Vitro 5-HT3 Functional Assay (Calcium Influx)

Objective: Determine agonist potency (


) relative to mCPBG.

Materials:

  • HEK293 cells stably expressing human 5-HT3A receptor.

  • Fluorescent Calcium Dye (e.g., Fluo-4 AM).

  • FlexStation or FLIPR system.

Protocol:

  • Loading: Incubate cells with Fluo-4 AM (4

    
    M) for 45 mins at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Injection: Inject serial dilutions of 3-Cl-2-F-PBG (1 nM to 100

    
    M).
    
  • Measurement: Record peak fluorescence change (

    
    ).
    
  • Control: Use mCPBG (10

    
    M) as the positive control (100% response).
    
  • Analysis: Fit data to a sigmoid dose-response curve to calculate

    
    .
    
Mitochondrial Respiration Assay (Seahorse)

Objective: Assess Complex I inhibition and metabolic shift.

Materials:

  • Agilent Seahorse XF Analyzer.

  • HepG2 or HCT116 cells.

Protocol:

  • Seeding: Plate cells in XF96 microplates (24h prior).

  • Treatment: Inject 3-Cl-2-F-PBG (acute injection) during the assay.

  • Measurement: Monitor Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Expectation:

    • OCR: Immediate decrease (indicative of Complex I inhibition).

    • ECAR: Compensatory increase (indicative of glycolytic shift/AMPK activation).

References

  • Sepúlveda, M. I., et al. (1994). The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells.[1][8] British Journal of Pharmacology. Link

  • Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors.[9][10] Journal of Medicinal Chemistry. Link

  • Bridges, H. R., et al. (2016).[11] Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. BMC Biology. Link

  • Hirst, J., et al. (2022). Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. Science. Link

  • BenchChem. (2025).[6] General protocols for the synthesis of novel biguanide derivatives. BenchChem Application Notes. Link

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the chemical synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide , a potent and selective 5-HT3 receptor agonist, starting from 3-chloro-2-fluoroaniline . The method utilizes a nucleophilic addition of the aniline precursor to dicyandiamide (cyanoguanidine) under acidic reflux conditions. This guide emphasizes process safety, reaction monitoring, and purification strategies to ensure high purity suitable for pharmacological assays.

Introduction & Scientific Rationale

Biguanides are a critical class of nitrogen-rich compounds in medicinal chemistry, serving as pharmacophores for antidiabetic (e.g., metformin), antimalarial, and serotonergic agents. The target compound, 1-(3-Chloro-2-fluorophenyl)biguanide (often structurally related to m-chlorophenylbiguanide or mCPBG), acts as a specific agonist for the 5-HT3 serotonin receptor.

Mechanism of Synthesis: The synthesis relies on the reaction between an aryl amine hydrochloride and dicyandiamide. The protonated aniline (anilinium ion) is necessary to catalyze the attack on the nitrile group of dicyandiamide, followed by a rearrangement to form the biguanide skeleton.

  • Key Challenge: Controlling the regioselectivity and preventing the formation of substituted guanidines or triazine byproducts.

  • Solution: Optimization of pH and reflux duration ensures thermodynamic conversion to the biguanide salt.

Safety & Precautions (E-E-A-T)

  • Hazard Identification: 3-Chloro-2-fluoroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. Dicyandiamide is an irritant.[1][2][3][4][5]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for anilines), safety goggles, and a lab coat.

  • Waste Disposal: Aqueous waste containing anilines must be segregated and treated as hazardous organic waste.

Materials & Equipment

ComponentSpecificationRole
Precursor 3-Chloro-2-fluoroaniline (>98%)Starting Material (Nucleophile)
Reagent Dicyandiamide (Cyanoguanidine)Electrophile
Catalyst/Solvent Hydrochloric Acid (37%) / WaterProton source & Solvent
Neutralizer Ammonium Hydroxide (25%) or NaOHBasification for workup
Solvent Ethanol / 2-PropanolRecrystallization
Hardware Reflux condenser, Oil bath, Magnetic stirrerReaction setup

Experimental Protocol

Step 1: Formation of the Aniline Hydrochloride Salt

Rationale: The reaction requires the amine to be partially protonated to activate the dicyandiamide and improve solubility in the aqueous medium.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolution: Add 3-chloro-2-fluoroaniline (10.0 mmol, 1.45 g) to the flask.

  • Acidification: Add distilled water (15 mL) followed by concentrated HCl (10.0 mmol, ~0.83 mL).

    • Note: The mixture may form a precipitate of the aniline hydrochloride salt. Ensure vigorous stirring to create a uniform suspension.

Step 2: Nucleophilic Addition (Biguanide Formation)
  • Addition: Add dicyandiamide (10.0 mmol, 0.84 g) to the reaction mixture.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temperature ~100°C) for 3 to 16 hours .

    • Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[6] The disappearance of the aniline peak indicates completion.

  • Observation: The suspension typically clears as the reaction proceeds, then may precipitate the biguanide hydrochloride salt upon cooling.

Step 3: Workup and Isolation[6]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization (Optional for Free Base): If the hydrochloride salt is the desired product, cool to 0°C and filter directly. To isolate the free base, neutralize the solution carefully with 25% ammonium hydroxide (NH₄OH) to pH ~9-10.

    • Critical: The free base of arylbiguanides is often less soluble in cold water and will precipitate as a white/off-white solid.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual dicyandiamide and inorganic salts.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot water or an Ethanol/Water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Quantitative Data Summary

ParameterValue / RangeNotes
Stoichiometry 1:1 (Aniline : Dicyandiamide)Equimolar ratio prevents polymerization.
Reaction Temp 100°C (Reflux)Required to overcome activation energy.
Typical Yield 60 - 80%Dependent on workup efficiency.
Appearance White to Off-white Crystalline SolidHygroscopic if isolated as HCl salt.
Melting Point ~240-245°C (HCl salt)Varies by specific halogen substitution.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.

G Aniline 3-Chloro-2-fluoroaniline Anilinium Anilinium Salt (Intermediate) Aniline->Anilinium Protonation HCl HCl (aq) HCl->Anilinium Reflux Reflux (100°C, 3-16h) Nucleophilic Addition Anilinium->Reflux Dicyan Dicyandiamide Dicyan->Reflux Crude Crude Biguanide HCl Reflux->Crude Cooling Base Neutralization (NH4OH) Crude->Base Optional: Free Base Product 1-(3-Chloro-2-fluorophenyl)biguanide (Final Product) Crude->Product Recrystallization (if HCl salt) Base->Product Precipitation & Filtration

Caption: Synthetic pathway from aniline precursor to biguanide product via acid-catalyzed nucleophilic addition.

Troubleshooting Guide

  • Low Yield: If the yield is poor, ensure the aniline is fully converted to the hydrochloride salt before adding dicyandiamide. Incomplete protonation can lead to side reactions.

  • Oily Product: If the product separates as an oil upon neutralization, re-acidify, heat to dissolve, and cool very slowly to encourage crystallization. Alternatively, scratch the glass vessel to induce nucleation.

  • Impurity Profile: If TLC shows unreacted aniline, extend reflux time. If dicyandiamide remains, wash the final solid thoroughly with warm water (dicyandiamide is water-soluble).

References

  • General Synthesis of Arylbiguanides: Gutierrez-Lara, E., et al. (2017).[7] Synthesis and antidiabetic activity of some new N-arylbiguanide derivatives. Journal of Chemistry.

  • Pharmacological Context (5-HT3 Agonists): Sepúlveda, M. I., et al. (1991). The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells. British Journal of Pharmacology.

  • Protocol Benchmarking: BenchChem. (2025).[6][8] An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide.

  • Product Characterization Data: Tocris Bioscience. m-Chlorophenylbiguanide hydrochloride Technical Data.

Sources

Application Notes and Protocols for the Preparation of Biguanide Hydrochloride Salts for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Biguanides in Drug Discovery

The biguanide moiety, characterized by the HN(C(NH)NH₂)₂ formula, is a cornerstone in medicinal chemistry, most notably exemplified by the frontline antidiabetic drug, metformin.[1][2] The therapeutic reach of biguanides extends beyond metabolic disorders to encompass antimalarial and antimicrobial applications.[3] Their mechanism of action is multifaceted, with a primary target being the mitochondrial complex I of the respiratory transport chain, leading to energy stress and activation of AMP Kinase (AMPK).[4] This mode of action underscores their potential in oncology and other therapeutic areas. For the purpose of biological screening, particularly in high-throughput screening (HTS) campaigns, the physicochemical properties of test compounds are paramount.[5][6] Biguanides are highly basic and are therefore readily protonated at physiological pH.[7] Preparing them as hydrochloride salts is a common and effective strategy to enhance their solubility, stability, and ease of handling, all of which are critical for generating reliable and reproducible screening data.[8][9] Approximately half of all drug molecules are administered as salts to overcome suboptimal physicochemical or biopharmaceutical properties of the parent drug.[8] The hydrochloride salt form, in particular, offers the advantage of a low molecular weight counterion and is generally well-tolerated.[8]

General Synthetic Strategy for Biguanide Hydrochloride Salts

The most prevalent and versatile method for the synthesis of unsymmetrical biguanides involves the reaction of a primary or secondary amine with a cyanoguanidine derivative under acidic conditions.[10] The acid, typically hydrochloric acid, serves to protonate the nitrile group of the cyanoguanidine, thereby activating it for nucleophilic attack by the amine.[10]

Protocol: Synthesis of a Generic N-Aryl Biguanide Hydrochloride

This protocol outlines the synthesis of an N-aryl biguanide hydrochloride from an aniline derivative and dicyandiamide.

Materials:

  • Substituted aniline (1.0 eq)

  • Dicyandiamide (1.0 - 1.2 eq)

  • Concentrated Hydrochloric Acid (to adjust pH)

  • 1,4-Dioxane or an appropriate high-boiling solvent

  • Ethanol (for recrystallization)

  • Activated Carbon (for decolorization, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) and dicyandiamide (1.1 eq) in 1,4-dioxane.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the reaction mixture is approximately 2.6.[10] This acidic environment is crucial for the reaction to proceed efficiently.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The biguanide hydrochloride salt will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold 1,4-dioxane or diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[11] If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

  • Drying: Dry the purified crystals under vacuum to obtain the final biguanide hydrochloride salt.

Causality Behind Experimental Choices:

  • Choice of Solvent: 1,4-Dioxane is often used as it is a relatively high-boiling, inert solvent that can dissolve both the starting materials and maintain the reaction temperature.

  • Acidic Conditions: The protonation of the cyanoguanidine is the rate-determining step, and maintaining an acidic pH is essential for a good yield.[10]

  • Recrystallization: This is a standard purification technique for crystalline solids. The choice of solvent is critical to ensure that the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Starting Materials (Amine + Cyanoguanidine) Reaction Acid-Catalyzed Condensation (e.g., in Dioxane with HCl) Start->Reaction Precipitation Precipitation of Crude Biguanide HCl Salt Reaction->Precipitation Filtration Isolation by Filtration Precipitation->Filtration Recrystallization Purification by Recrystallization Filtration->Recrystallization Drying Drying Under Vacuum Recrystallization->Drying Final_Product Pure Biguanide HCl Salt Drying->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS Purity Purity Analysis (HPLC) Final_Product->Purity Solubility Solubility Assessment Purity->Solubility

Caption: Overall workflow for the synthesis, purification, and characterization of biguanide hydrochloride salts.

Analytical Characterization

Thorough characterization of the synthesized biguanide hydrochloride salt is crucial to confirm its identity, purity, and suitability for biological screening.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The spectra of biguanide salts often show broad signals for the NH protons, which can be exchanged with D₂O.[11]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The characteristic signals for the guanidinium-like carbons appear in the range of 155-165 ppm.[12]

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique that is ideal for analyzing polar and ionic compounds like biguanide salts. It will show the molecular ion peak ([M+H]⁺) corresponding to the free base.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: HPLC is used to determine the purity of the compound. A high-purity sample (>95%) is essential for reliable biological screening results to avoid false positives or negatives due to impurities.

4. Solubility Assessment:

  • Aqueous Solubility: The solubility of the hydrochloride salt in aqueous buffers (e.g., PBS at pH 7.4) should be determined to ensure that it can be readily dissolved in the assay buffer for biological screening.

Analytical Technique Parameter Typical Expected Result for a Generic N-Aryl Biguanide HCl
¹H NMR Chemical Shifts (δ)Aromatic protons (7-8 ppm), Aliphatic protons adjacent to nitrogen (if present, 2-4 ppm), Broad NH signals (>7 ppm, exchangeable with D₂O)[11]
¹³C NMR Chemical Shifts (δ)Aromatic carbons (110-150 ppm), Guanidinium carbons (155-165 ppm)[12]
ESI-MS m/z[M+H]⁺ corresponding to the molecular weight of the free base
HPLC Purity>95%
Solubility Aqueous SolubilityShould be determined and recorded for the intended screening concentration

Logical Flow for Compound Characterization

Characterization_Flow Start Synthesized Biguanide Hydrochloride Salt Identity Confirm Identity Start->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Yes MS Mass Spectrometry (ESI-MS) Identity->MS Yes Purity Assess Purity NMR->Purity MS->Purity HPLC HPLC Analysis Purity->HPLC Yes Solubility Determine Solubility HPLC->Solubility Aqueous_Sol Aqueous Buffer Solubility Test Solubility->Aqueous_Sol Yes Screening Proceed to Biological Screening Aqueous_Sol->Screening

Caption: Logical flow for the analytical characterization of synthesized biguanide hydrochloride salts.

Considerations for Biological Screening

The preparation of compounds for biological screening, especially for HTS, requires meticulous attention to detail to ensure the quality and integrity of the data.

1. Purity: As mentioned, high purity is paramount. Impurities can interfere with the assay, leading to false-positive or false-negative results.[13]

2. Salt Form Selection: The choice of salt form can significantly impact a compound's physicochemical properties.[8][14] For biguanides, the hydrochloride salt is often preferred for several reasons:

  • Improved Solubility: The salt form generally has a higher aqueous solubility compared to the free base, which is crucial for preparing stock solutions and for the compound to be active in aqueous assay buffers.[9]
  • Enhanced Stability: The salt form is often more crystalline and less hygroscopic than the free base, leading to better long-term stability during storage.[9]
  • Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or amorphous solids.

3. Stock Solution Preparation:

  • Solvent: High-purity DMSO is the most common solvent for preparing stock solutions for HTS.[15]
  • Concentration: Stock solutions are typically prepared at a high concentration (e.g., 10 mM) to minimize the amount of DMSO added to the assay.
  • Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent degradation and solvent evaporation.

Decision Tree for Salt Form Selection

Salt_Selection Start Synthesized Biguanide Free Base Is_Solid Is it a stable, crystalline solid? Start->Is_Solid Is_Soluble Sufficiently soluble in aqueous buffer? Is_Solid->Is_Soluble Yes Form_Salt Form a salt Is_Solid->Form_Salt No (e.g., oil, amorphous) Is_Soluble->Form_Salt No Screen Proceed to Screening Is_Soluble->Screen Yes HCl_Salt Prepare Hydrochloride Salt Form_Salt->HCl_Salt Benefits Benefits: - Improved Solubility - Enhanced Stability - Ease of Handling HCl_Salt->Benefits Benefits->Screen

Caption: Decision tree for selecting an appropriate salt form for biological screening, highlighting the advantages of hydrochloride salts.

Conclusion

The preparation of biguanide hydrochloride salts is a critical step in the early stages of drug discovery. By following robust synthetic and purification protocols, and by thoroughly characterizing the final compounds, researchers can ensure the quality and reliability of their biological screening data. The hydrochloride salt form offers significant advantages in terms of solubility, stability, and handling, making it an ideal choice for advancing biguanide-based compounds through the drug discovery pipeline.

References

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. (n.d.).
  • Biguanide - Wikipedia. (n.d.). Retrieved from [Link]

  • Re-evaluation of a biguanide, metformin: mechanism of action and tolerability - PubMed. (n.d.). Retrieved from [Link]

  • Biguanide | PPT. (n.d.). Retrieved from [Link]

  • How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names - RxList. (2021, August 9). Retrieved from [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction | ACS Omega. (2018, February 13). Retrieved from [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC. (n.d.). Retrieved from [Link]

  • Synthesis method of metformin hydrochloride. (2017). Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. (2012, November 8). Retrieved from [Link]

  • Role of Salt Selection in Drug Discovery and Development | Request PDF. (n.d.). Retrieved from [Link]

  • Addressing the challenge of salt forms in drug discovery. (2022, September 14). Retrieved from [Link]

  • CN105968032A - Synthetic method of metformin hydrochloride - Google Patents. (n.d.).
  • New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. (n.d.). Retrieved from [Link]

  • Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025, January 18). Retrieved from [Link]

  • US20110263901A1 - Process of Preparation of Proguanil - Google Patents. (n.d.).
  • A Step-by-Step Guide to Metformin HCl Manufacturing: From Wet Granulation to Tableting. (n.d.). Retrieved from [Link]

  • The main approaches for the synthesis of biguanides. The core structure... (n.d.). Retrieved from [Link]

  • Chemical structures of proguanil hydrochloride and their synthesis intermediates. (n.d.). Retrieved from [Link]

  • WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents. (n.d.).
  • JPH1171339A - Method for producing biguanide salts - Google Patents. (n.d.).
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? - Dr.Oracle. (2025, February 28). Retrieved from [Link]

  • The chemistry of biguanides. (2019, December 2). Retrieved from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2025, August 9). Retrieved from [Link]

  • Representation of biguanide, biguanidium hydrochloride, and metformin... (n.d.). Retrieved from [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025, January 24). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

  • Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application - PolyU Scholars Hub. (2023, November 21). Retrieved from [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025, November 13). Retrieved from [Link]

  • Polyhexamethylene Biguanide Hydrochloride: Features and Applications - EA Journals. (n.d.). Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023, July 28). Retrieved from [Link]

  • Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Determination of polyhexamethylene biguanide hydrochloride. (2025, December 9). Retrieved from [Link]

  • CN105778083A - Preparation method of polyhexamethylene biguanidine and its salt - Google Patents. (n.d.).
  • Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC. (2021, March 1). Retrieved from [Link]

  • Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. (n.d.). Retrieved from [Link]

  • Biguanide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Solvent selection for 1-(3-Chloro-2-fluorophenyl)biguanide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for the Purification of 1-(3-Chloro-2-fluorophenyl)biguanide Hydrochloride

Executive Summary

This application note details the solvent selection and recrystallization protocols for 1-(3-Chloro-2-fluorophenyl)biguanide , specifically focusing on its hydrochloride salt form. This compound is a critical intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors and substituted dihydrotriazines.

Achieving high purity (>99.5%) is challenging due to the molecule's amphiphilic nature: it possesses a highly polar, hydrogen-bonding biguanide tail and a lipophilic, di-halogenated phenyl head. This guide provides a rational solvent screening strategy, a validated recrystallization protocol, and critical process parameters to ensure reproducible removal of unreacted aniline and dicyandiamide impurities.

Chemical Context & Solubility Profiling

The Physicochemical Challenge

The target molecule exhibits conflicting solubility behaviors driven by its two distinct moieties:

  • The Biguanide Moiety: Highly basic (

    
    ), hydrophilic, and capable of extensive hydrogen bonding. In its HCl salt form, it is ionic and water-soluble.
    
  • The 3-Chloro-2-fluorophenyl Ring: Lipophilic and electron-withdrawing. The halogen substitution reduces the basicity of the adjacent nitrogen but significantly lowers water solubility compared to unsubstituted phenylbiguanide.

Impurity Profile

Effective recrystallization must separate the Product (P) from two distinct impurity classes:

  • Impurity A (Hydrophobic): Unreacted 3-chloro-2-fluoroaniline. Soluble in alcohols and organics; insoluble in water.

  • Impurity B (Hydrophilic): Dicyandiamide (Cyanoguanidine). Highly soluble in water; sparingly soluble in alcohols.

  • Impurity C (Polymeric): Melamine derivatives/polymerized biguanides (trace). Insoluble in most solvents.

Solvent Screening Strategy

To balance yield and purity, we employ a "Polarity Tuning" approach. The goal is to find a solvent system where the temperature coefficient of solubility is high (steep solubility curve).

Table 1: Solvent Performance Matrix (100 mg Scale)
Solvent SystemSolubility @ 25°CSolubility @ RefluxImpurity RejectionVerdict
Water (pH 7) ModerateHighExcellent for AnilineGood (Yield loss)
Ethanol (Abs) LowHighPoor for AnilinePoor
Water/EtOH (90:10) LowVery HighBalancedOptimal
Isopropanol (IPA) InsolubleModerateGood for DicyandiamideAnti-solvent only
Toluene InsolubleInsolubleN/AWash solvent only

Scientific Rationale: Pure water is effective for removing lipophilic aniline impurities (which oil out or stay in mother liquor) but can lead to high yield losses due to the biguanide salt's inherent water solubility. Ethanol dissolves the aniline impurity too well, risking co-crystallization. A 90:10 Water:Ethanol mixture utilizes the "common ion effect" of the biguanide's polarity while providing enough organic character to keep trace aniline in solution during cooling.

Experimental Protocol: Recrystallization Workflow

Materials
  • Crude Material: 1-(3-Chloro-2-fluorophenyl)biguanide HCl (Assumed purity ~85-90%).

  • Solvent A: Deionized Water.

  • Solvent B: Ethanol (95% or Absolute).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heated funnel.

Step-by-Step Procedure
  • Slurry Formation: Charge the crude solid (10.0 g) into a flask. Add Solvent A (Water) at a ratio of 8 mL per gram of solid (80 mL). Begin stirring.

  • Thermal Dissolution: Heat the slurry to 95°C (near reflux). The solid should dissolve completely.

    • Checkpoint: If undissolved solids remain at 95°C, add Solvent B (Ethanol) dropwise (max 10% of total volume) until clear. If solids persist, they are likely inorganic salts or polymers; proceed to hot filtration.

  • Hot Filtration (Critical Step): While maintaining 90-95°C, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (Impurity C).

  • Controlled Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Note: Rapid cooling traps impurities. Stirring should be slow (60 RPM) to encourage large crystal growth.

  • Deep Cooling: Once at room temperature, place the vessel in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Displacement Wash: Wash the filter cake with 2 x 10 mL of cold Isopropanol .

    • Reasoning: IPA displaces the residual water/mother liquor (removing dissolved aniline) and facilitates faster drying.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision logic for the solvent screening and the physical process flow.

RecrystallizationLogic Start Crude 1-(3-Chloro-2-fluorophenyl) biguanide HCl SolventCheck Solubility Check (Water/EtOH 90:10) Start->SolventCheck DissolveHot Heat to 95°C (Dissolution) SolventCheck->DissolveHot Add Solvent HotFilter Hot Filtration (Remove Insolubles) DissolveHot->HotFilter Clear Solution? Cooling Controlled Cooling (95°C -> 25°C -> 5°C) HotFilter->Cooling Filtrate PhaseSep Solid/Liquid Separation (Vacuum Filtration) Cooling->PhaseSep Crystallization Wash Displacement Wash (Cold Isopropanol) PhaseSep->Wash Wet Cake Waste Mother Liquor (Contains Aniline & Dicyandiamide) PhaseSep->Waste Filtrate FinalProduct Pure API Intermediate (>99.5% Purity) Wash->FinalProduct Dry @ 50°C Wash->Waste Wash Liquors

Figure 1: Process Flow Diagram for the purification of aryl biguanide salts, highlighting critical impurity rejection points.

Quality Control & Validation

To validate the protocol, the following analytical specifications should be met:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The HCl salt of aryl biguanides typically melts with decomposition. Expect a range >220°C (Specific value depends on the exact polymorph, typically ~240-245°C for similar halogenated analogs).

  • HPLC Purity: >99.5% (Area %).

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

    • Detection: UV @ 254 nm (Phenyl ring absorption).

References

  • Lefebvre, C. et al. (2019). "The chemistry of biguanides: synthesis, structural characterization and applications." Canadian Journal of Chemistry, 98(1).

    • Relevance: Comprehensive review of biguanide solubility, tautomerism, and salt form
  • Organic Syntheses. (2016). "Synthesis of substituted anilines and coupling." Org.[1][2][3] Synth. 93, 272-285.

    • Relevance: General procedures for handling halogenated anilines and purification strategies for their deriv
  • Suyama, T. et al. (1989).

    • Relevance: Foundational work on the precipitation and purification of biguanide hydrochloride salts
  • PubChem Compound Summary. "1-(3-Chloro-2-fluorophenyl)biguanide."

    • Relevance: Structural confirmation and physicochemical property estimation.[4][5]

Sources

Application Note: In Vitro Screening Methods for Novel 5-HT3 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Profile: The 5-HT3 receptor is unique among serotonin receptors; it is a Ligand-Gated Ion Channel (LGIC) of the Cys-loop superfamily, whereas all other 5-HT subtypes are G-Protein Coupled Receptors (GPCRs). Upon activation, it mediates rapid excitatory synaptic transmission via the influx of cations (Na⁺, K⁺, Ca²⁺).[1][2]

The Screening Challenge: The primary obstacle in screening for 5-HT3 agonists is rapid desensitization . Unlike GPCRs which signal over minutes, 5-HT3 channels open and close (desensitize) within milliseconds to seconds upon agonist exposure. Standard GPCR protocols often miss this fast kinetic window, leading to false negatives.

This guide details a biphasic screening strategy:

  • High-Throughput Screening (HTS): Fluorescence-based Calcium Flux and Membrane Potential assays optimized for fast kinetics.

  • Orthogonal Validation: Automated Patch Clamp (APC) to resolve activation vs. desensitization kinetics.

Mechanism of Action & Assay Principles

5-HT3 Signaling Pathway

Understanding the ionic flow is critical for assay selection. While Na⁺ influx is the primary driver of depolarization, the receptor's Ca²⁺ permeability (PCa/PNa ~ 1.6) allows for direct calcium detection, provided the assay window captures the transient influx.

G Agonist Agonist (Ligand) Receptor_Closed 5-HT3 Receptor (Closed State) Agonist->Receptor_Closed Binding Receptor_Open 5-HT3 Receptor (Open State) Receptor_Closed->Receptor_Open Gating (<1ms) Ion_Influx Cation Influx (Na+, Ca2+, K+) Receptor_Open->Ion_Influx Permeation Desensitization Desensitized State (Non-Conducting) Receptor_Open->Desensitization Rapid Decay (ms to sec) Depolarization Membrane Depolarization Ion_Influx->Depolarization ΔΨm Ca_Dye Detection: Calcium Sensitive Dye (Fluo-8/Calcium 6) Ion_Influx->Ca_Dye Ca2+ Binding Vm_Dye Detection: Membrane Potential Dye (FMP Blue/Red) Depolarization->Vm_Dye Dye Redistribution

Figure 1: 5-HT3 Receptor Activation and Detection Pathways. Note the competing pathway between Ion Influx (Signal) and Desensitization (Signal Loss).

Primary Screening: Fluorescence-Based Assays

Method A: Calcium Flux Assay (Preferred for HTS)

While 5-HT3 is an ion channel, its Ca²⁺ permeability is sufficient for detection using modern, high-sensitivity dyes.

Critical Optimization:

  • Dye Selection: Use Calcium 6 or Fluo-8 AM . Older dyes (Fluo-4) often lack the signal-to-noise ratio (SNR) required for the transient 5-HT3 calcium spike.

  • Temperature: Perform the assay at Room Temperature (22-25°C) . Physiological temperature (37°C) accelerates desensitization, narrowing the detection window.

  • Extracellular Calcium: Supplement assay buffer to 2-5 mM CaCl₂ to maximize the driving force for Ca²⁺ entry.

Protocol 1: Calcium Flux Workflow

Materials:

  • Cell Line: HEK-293 stably expressing human 5-HT3A (Accession: P46098).

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Quest Fluo-8 (AAT Bioquest).

  • Buffer (HBSS+): HBSS + 20mM HEPES, pH 7.4 + 2.5mM Probenecid (to prevent dye extrusion).

Step-by-Step Procedure:

  • Cell Plating:

    • Seed 30,000–40,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5% CO₂. Confluency should be ~85-90%.

  • Dye Loading:

    • Remove growth media (or use no-wash protocol if using Calcium 6).

    • Add 100 µL of Dye Loading Solution (prepared in HBSS+).

    • Incubate for 45-60 minutes at 37°C , then 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare agonists at 5X final concentration in HBSS buffer.

    • Note: Avoid high DMSO concentrations (>0.5% final) as DMSO can alter channel kinetics.

  • Data Acquisition (FLIPR/FlexStation):

    • Settings: Excitation 485nm / Emission 525nm.

    • Baseline: Read for 10 seconds.

    • Injection: Add 25 µL of 5X compound (20 µL/s speed). Fast addition is crucial.

    • Read: Continue reading for 90-120 seconds.

    • Analysis: Calculate Max-Min RFU.

Method B: Membrane Potential Assay (Alternative)

If the calcium signal is weak (e.g., in heteromeric 5-HT3A/B receptors which have lower Ca²⁺ permeability), use a membrane potential dye.

Principle: Uses bis-oxonol dyes (e.g., FMP Blue/Red) that redistribute across the membrane upon depolarization, causing a fluorescence increase. Advantage: Direct measure of Na⁺ influx, the primary ionic event.

Secondary Validation: Automated Patch Clamp (APC)

Fluorescence assays can yield false positives (e.g., compounds causing intracellular Ca²⁺ release). Electrophysiology is the gold standard to confirm the mechanism.

Protocol 2: Whole-Cell Patch Clamp (QPatch/Patchliner)

Objective: Determine EC50 and desensitization time constant (


).

Solutions:

  • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Internal): 140 mM CsF (blocks K+ channels to isolate cation current), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Procedure:

  • Seal Formation: Obtain GΩ seal and break-in to whole-cell configuration.

  • Voltage Clamp: Hold cell at -70 mV .

  • Agonist Application:

    • Use a stacked liquid application or fast perfusion system.

    • Apply agonist for 2-5 seconds (sufficient to see peak and start of desensitization).

    • Wash with buffer for 30-60 seconds between sweeps to allow recovery from desensitization.

  • Analysis:

    • Measure Peak Current (pA).

    • Fit decay phase to a mono- or bi-exponential equation to determine desensitization kinetics.

Data Analysis & Reference Standards

Reference Compounds

Use these standards to validate assay performance.

CompoundRoleExpected ActivityNotes
5-HT (Serotonin) Endogenous AgonistEC50: ~1-3 µMRapid desensitization; prone to oxidation.
2-Methyl-5-HT Selective AgonistEC50: ~2-5 µMMore selective for 5-HT3 than 5-HT.
m-CPBG Potent AgonistEC50: ~0.5-1 µMHighly potent; useful for HTS controls.
Ondansetron AntagonistIC50: ~1-10 nMUse to block agonist response (Specificity Check).
Screening Workflow Diagram

Workflow Library Compound Library Primary Primary Screen: FLIPR Calcium Flux (HEK-5HT3A) Library->Primary Filter1 Hit Selection (>50% activation of 5-HT max) Primary->Filter1 Counter Counter Screen: Parental HEK-293 (Rule out false positives) Filter1->Counter Hits DoseResp Dose Response (10-pt) Determine EC50 Counter->DoseResp Specific Signals Electro Orthogonal: Automated Patch Clamp (Kinetics & Efficacy) DoseResp->Electro Lead Candidates

Figure 2: Hierarchical Screening Workflow for 5-HT3 Agonists.

Troubleshooting & Optimization (Expert Insights)

The "Vanishing Signal" (Desensitization)

Issue: No response seen in FLIPR, even with known agonists. Root Cause: The receptor desensitized before the read started or during a slow addition. Solution:

  • Ensure the FLIPR "read" starts before the addition (baseline).

  • Increase addition speed (pipette height and dispense speed).

  • Lower the temperature to RT to slow desensitization.

High Background / Low Z' Factor

Issue: High basal fluorescence reduces the assay window. Root Cause: Constitutive activity or dye leakage. Solution:

  • Use Probenecid (2.5 mM) in all buffers to retain dye.

  • Wash cells gently if using Fluo-4 (though Calcium 6/Fluo-8 no-wash is preferred).

  • Check cell density; over-confluent cells can detach during addition.

Variability in Potency (EC50 shift)

Issue: EC50 values shift between runs. Root Cause: 5-HT3 receptors are sensitive to buffer composition and oxidation of serotonin. Solution:

  • Prepare 5-HT fresh daily; protect from light.

  • Keep Ca²⁺ and Mg²⁺ concentrations strictly constant (divalent cations modulate the channel gating).

References

  • Lochner, M., & Lummis, S. C. R. (2010). Agonists and antagonists of the 5-HT3 receptor.[1][3][4][5][6] Handbook of Experimental Pharmacology, (194), 179–204.

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Application Note. Molecular Devices Technical Library.

  • Liao, J., et al. (2009). Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets. AAT Bioquest Application Notes.

  • Corery, R.N., et al. (2009). Single-channel kinetic analysis for activation and desensitization of homomeric 5-HT3A receptors. Biophysical Journal, 97(5), 1360-1370.

  • BenchChem. (2025).[1] Application Notes and Protocols for High-Throughput Screening of 5-HT3 Antagonists/Agonists. BenchChem Technical Support.

Sources

Application Notes and Protocols for the Synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide using Dicyandiamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide, a key intermediate in pharmaceutical development. The protocol details a robust and scalable method utilizing the reaction of 3-chloro-2-fluoroaniline with dicyandiamide under acidic conditions. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction: The Significance of Substituted Biguanides

Biguanide derivatives are a cornerstone in medicinal chemistry, with prominent examples like metformin being a first-line treatment for type II diabetes.[1][2] The biguanide moiety's unique electronic and structural properties, including its strong basicity and ability to form stable complexes, make it a privileged scaffold in drug design.[3][4] The target molecule, 1-(3-Chloro-2-fluorophenyl)biguanide, incorporates a halogenated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.

The synthesis of biguanides is primarily achieved through the addition of amines to a cyanoguanidine precursor, a method that is both cost-effective and versatile.[5] This guide focuses on the acid-catalyzed reaction between 3-chloro-2-fluoroaniline and dicyandiamide, a well-established route for preparing unsymmetrical biguanides.[3][6]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic addition of the amine to the cyano group of dicyandiamide. The reaction is acid-catalyzed, with the protonation of the cyano group enhancing its electrophilicity and facilitating the nucleophilic attack by the aniline.[7]

The reaction mechanism can be summarized as follows:

  • Protonation of Dicyandiamide: In an acidic medium, the nitrile nitrogen of dicyandiamide is protonated, increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-2-fluoroaniline attacks the activated nitrile carbon.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the final biguanide product.

The choice of an acidic catalyst, typically hydrochloric acid, is crucial for the reaction's success, with the optimal reaction rate often observed around a pH of 2.5-2.6.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicyandiamide Dicyandiamide Protonated_Dicyandiamide Protonated Dicyandiamide Dicyandiamide->Protonated_Dicyandiamide + H+ Aniline 3-Chloro-2-fluorophenylamine Addition_Intermediate Addition Intermediate Aniline->Addition_Intermediate H+ H+ Protonated_Dicyandiamide->Addition_Intermediate + 3-Chloro-2-fluorophenylamine Biguanide 1-(3-Chloro-2-fluorophenyl)biguanide Addition_Intermediate->Biguanide Proton Transfer & Tautomerization

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
3-Chloro-2-fluoroaniline2106-04-9145.5614.56 g (0.1 mol)>97%Sigma-Aldrich
Dicyandiamide461-58-584.088.41 g (0.1 mol)>99%Sigma-Aldrich
Concentrated HCl7647-01-036.4610 mL37%Fisher Scientific
1-Butanol71-36-374.12100 mLAnhydrousAcros Organics
Isopropanol67-63-060.10As needed for washingACS GradeVWR
Diethyl Ether60-29-774.12As needed for washingAnhydrousJ.T. Baker
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-chloro-2-fluoroaniline (14.56 g, 0.1 mol), dicyandiamide (8.41 g, 0.1 mol), and 1-butanol (100 mL).

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL) to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride, should precipitate as a white solid.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the solid sequentially with cold isopropanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge Charge Reactants and Solvent Setup->Charge Acidify Slowly Add HCl Charge->Acidify Reflux Heat to Reflux (6-8h) Acidify->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Product Precipitates Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Isopropanol and Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize the Product Dry->Characterize End End Characterize->End

Caption: Overall workflow for the synthesis and characterization of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Product Characterization

The identity and purity of the synthesized 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride should be confirmed by various analytical techniques.

Analytical MethodExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic and amine protons, consistent with the expected structure.
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
FT-IR Characteristic absorption bands for N-H, C=N, and C-N bonds should be observed.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the protonated biguanide.
HPLC A single major peak should be observed, indicating high purity.[8]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chloro-2-fluoroaniline: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9] Avoid inhalation and contact with skin and eyes.

    • Dicyandiamide: While not considered highly hazardous, avoid generating dust and ensure good ventilation.[10]

    • Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle with extreme care, and avoid inhaling fumes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Insufficient acid catalyst- Low reaction temperature- Extend the reflux time and monitor by TLC.- Ensure the correct amount of HCl was added.- Verify the reflux temperature.
Oily product instead of solid - Presence of impurities- Incomplete reaction- Triturate the oil with a suitable solvent (e.g., cold isopropanol or diethyl ether) to induce crystallization.- Purify the product by recrystallization.
Product is discolored - Impurities in starting materials- Decomposition at high temperatures- Use high-purity starting materials.- Avoid excessive heating during reflux.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully prepare this valuable pharmaceutical intermediate for further applications in drug discovery and development.

References

  • The chemistry of biguanides. (2019-12-02). Vertex AI Search.
  • Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed.
  • Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. (2025-08-07). Vertex AI Search.
  • Synthetic accesses to biguanide compounds. (2021-05-05). PMC - NIH.
  • ChemInform Abstract: Biguanidines, Guanylureas and Guanylthioureas. Academia.edu.
  • The main approaches for the synthesis of biguanides. The core structure...
  • The biguanide–sulfonamide derivatives: synthesis, characterization and investigation of anticholinesterase inhibitory, antioxidant and DNA/BSA binding properties. Taylor & Francis.
  • SAFETY D
  • Dicyandiamide. Apollo Scientific.
  • SAFETY D
  • Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI.
  • HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies.
  • 9 - SAFETY D
  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018-02-13).
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citr
  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023-07-28). Vertex AI Search.
  • (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2025-08-08).
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Vertex AI Search.
  • 3-Chloro-2-fluoroaniline synthesis. ChemicalBook.
  • ICSC 0130 - 3-CHLOROANILINE. Vertex AI Search.
  • Method for producing biguanide salts.
  • 3-Chloro-2-fluoroaniline 97 2106-04-9. Sigma-Aldrich.
  • (PDF) Synthetic accesses to biguanide compounds. (2021-05-18).
  • 3-CHLOROANILINE.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic

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Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of Halogenated Biguanides by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of halogenated biguanides. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing the degradation products of active pharmaceutical ingredients (APIs) like chlorhexidine, alexidine, and polyhexamethylene biguanide (PHMB).

Halogenated biguanides are vital antimicrobial agents, but their stability is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities, such as para-chloroaniline (p-CA).[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for this challenge, offering the required specificity and sensitivity.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.

Part 1: Frequently Asked Questions - Understanding Biguanide Degradation

This section addresses foundational questions about why and how these compounds degrade.

Q1: Why is it critical to monitor the degradation of halogenated biguanides?

A1: Monitoring degradation is essential for patient safety and product efficacy. The primary concern is the formation of harmful degradants. For instance, chlorhexidine can degrade into para-chloroaniline (p-CA), a compound recognized as a potential genotoxic impurity.[2][3] Regulatory bodies, such as those following ICH guidelines, mandate the identification and control of degradation products to ensure that a drug product remains safe and effective throughout its shelf life.[4][5]

Q2: What are the primary drivers of degradation for compounds like chlorhexidine?

A2: The degradation of halogenated biguanides is primarily influenced by environmental factors. Key drivers include:

  • pH: Hydrolysis is a major degradation pathway. Studies on chlorhexidine show that the formation of p-CA is a major pathway in acidic conditions, while other routes dominate in alkaline conditions.[1]

  • Temperature: Elevated temperatures accelerate hydrolysis and other degradation reactions.[6][7]

  • Light (Photolysis): Exposure to UV and visible light can induce photolytic degradation, leading to the formation of various impurities.[8][9][10]

  • Oxidation: Reaction with oxidizing agents, which can be present as excipients or leachables, can also lead to degradation.[10]

Q3: What is a "forced degradation" or "stress testing" study, and why is it performed?

A3: A forced degradation study is an experiment where the drug substance or product is intentionally exposed to harsh conditions—such as high heat, extreme pH, intense light, and oxidizing agents—to accelerate its decomposition.[10][11] The goals, as outlined by ICH guidelines, are to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., prove it can separate the intact drug from its degradants).[4][10] This process is fundamental to developing a "stability-indicating" analytical method.[10][12]

Part 2: Troubleshooting Guide - LC-MS Method Development & Analysis

This section is formatted to address specific, practical problems you might encounter during your LC-MS experiments.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My chlorhexidine (or other biguanide) peak is tailing severely. What is the cause and how can I fix it?

A: Severe peak tailing for biguanides is a classic problem rooted in their chemical nature.

  • Scientific Rationale: Biguanides are highly basic, polycationic compounds. At typical reversed-phase pH ranges (pH 2-7), they carry multiple positive charges. These positive charges can interact strongly and non-specifically with residual, negatively charged silanol groups on the surface of standard C18 silica columns. This secondary ionic interaction, in addition to the primary reversed-phase retention, causes delayed elution for a portion of the analyte molecules, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase Modification (The First Fix):

      • Increase Ionic Strength: Add a higher concentration of a salt buffer (e.g., 20-50 mM ammonium formate or ammonium acetate). The buffer cations will compete with the protonated biguanide for interaction with the silanol sites, effectively "shielding" the analyte and improving peak shape.

      • Use an Ion-Pairing Agent: While less common in MS due to suppression effects, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can be used. However, this often requires extensive source cleaning.

    • Column Selection:

      • Use a Modern, End-capped Column: Choose a high-purity silica column with advanced end-capping to minimize the number of available free silanols.

      • Consider an Alternative Stationary Phase: Pentafluorophenyl (PFP) phases can offer alternative selectivity for basic compounds and may yield better peak shape.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option for retaining and separating highly polar biguanides.[14]

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3 with formic acid) can help by protonating the residual silanols, reducing the unwanted ionic interaction.

Issue 2: Low MS Signal Intensity & Ion Suppression

Q: I'm injecting a sample from a cream formulation, and the signal for my target degradant, p-CA, is much lower than in a clean standard. What's happening?

A: This is a textbook case of ion suppression , a major challenge in LC-MS, especially with complex matrices.[15][16]

  • Scientific Rationale: Ion suppression occurs in the mass spectrometer's ion source when co-eluting matrix components interfere with the ionization of the target analyte.[15][17] In the electrospray ionization (ESI) process, analytes and matrix components compete for the limited surface area of the evaporating droplets and for charge. High concentrations of non-volatile salts, detergents, or polymers from a formulation can drastically reduce the ionization efficiency of the analyte, leading to a suppressed signal.[18][19]

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Ion Suppression cluster_1 cluster_2 cluster_3 A Problem: Low Signal in Matrix B Step 1: Improve Sample Prep A->B Matrix components are co-eluting and interfering. C Step 2: Optimize Chromatography B->C If suppression persists. D Step 3: Use Internal Standard C->D To compensate for remaining matrix effects. E Solution: Reliable Quantification D->E B1 Dilute & Shoot (Simple, but less clean) B2 Protein Precipitation (e.g., with Acetonitrile) B3 Liquid-Liquid Extraction (LLE) (More selective) B4 Solid-Phase Extraction (SPE) (Most selective) C1 Modify Gradient (Separate analyte from matrix) C2 Use a Different Column (Alternative selectivity) D1 Stable Isotope Labeled (SIL) (e.g., p-CA-d4) **Gold Standard** D2 Structural Analog (If SIL is unavailable)

  • Troubleshooting Steps:

    • Improve Sample Preparation: The goal is to remove interfering matrix components before injection.

      • Liquid-Liquid Extraction (LLE): An excellent choice for extracting semi-polar analytes like p-CA from complex aqueous or cream-based formulations into an immiscible organic solvent. [17][20] * Solid-Phase Extraction (SPE): Offers the highest degree of cleanup. A reversed-phase or mixed-mode SPE cartridge can be used to retain the analytes of interest while salts and highly polar excipients are washed away. [17][19] 2. Optimize Chromatography: If sample prep is insufficient, try to chromatographically separate the analyte from the region of suppression. A post-column infusion experiment can be performed to identify where in the gradient the suppression occurs. [18][19]You can then adjust your LC gradient to move the analyte peak to a "cleaner" region of the chromatogram.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. [3]A SIL-IS (e.g., 4-chloroaniline-d4) is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same ion suppression as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression is cancelled out, leading to accurate and precise quantification. [3][21]

Issue 3: Unexpected or Unidentifiable Mass Peaks (Adducts)

Q: I see a peak at [M+23]+ and [M+39]+ in addition to my expected [M+H]+ for a degradation product. What are these?

A: You are observing adduct ions , which are very common in ESI-MS. [22][23]

  • Scientific Rationale: In electrospray ionization, ions are formed by the adduction of a charged species to a neutral analyte molecule. [24]While the proton ([H]+) is the most common adduct in positive mode, other cations present in the sample or mobile phase can also form adducts. [25] * [M+Na]+ ([M+23]+): Sodium adducts are ubiquitous and arise from glassware, solvents, or buffers.

    • [M+K]+ ([M+39]+): Potassium adducts are also common for the same reasons. [24][26] * [M+NH4]+ ([M+18]+): Ammonium adducts are expected when using ammonium-based buffers (e.g., ammonium formate). [26]

  • Troubleshooting Steps:

    • Confirm the Adduct: Check the mass difference between the unexpected ion and your expected molecular ion. The mass differences of +22.99 Da (for Na) and +38.96 Da (for K) relative to the [M+H]+ ion are diagnostic. [24] 2. Reduce the Source of Contamination: Use high-purity solvents (LC-MS grade) and avoid glass wherever possible (use polypropylene vials and containers) to minimize sodium and potassium contamination.

    • Promote Protonation: Increase the concentration of the proton source in your mobile phase (e.g., increase formic acid from 0.1% to 0.2%). This can drive the equilibrium towards the formation of the [M+H]+ ion, simplifying the spectrum.

Part 3: Experimental Protocols & Reference Data

Protocol 1: Sample Preparation for p-CA from a Topical Cream

This protocol uses Liquid-Liquid Extraction (LLE) for robust cleanup.

  • Accurately weigh ~100 mg of the cream into a 2 mL polypropylene microcentrifuge tube.

  • Add 10 µL of a 1 µg/mL internal standard solution (4-chloroaniline-d4 in methanol).

  • Add 500 µL of 0.1 M NaOH to dissolve the cream base and deprotonate the acidic excipients. Vortex for 1 minute.

  • Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to extract the p-CA.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~900 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an LC vial for analysis.

Protocol 2: Generic LC-MS/MS Screening Method

This method is a starting point for detecting chlorhexidine and its key degradation products.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Time (min) %B Flow Rate (mL/min)
0.050.4
1.050.4
8.0950.4
9.0950.4
9.150.4
12.050.4
Table 1: Example LC Gradient for Biguanide Degradation Analysis.
Reference Data: Key Degradation Products

The table below lists key compounds for chlorhexidine analysis. This data should be used to build your MS/MS acquisition method (Multiple Reaction Monitoring - MRM).

Compound Name Formula Monoisotopic Mass (Da) Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Notes
Chlorhexidine (CHX)C22H30Cl2N10504.2083505.2170.1Parent Compound
para-Chloroaniline (p-CA)C6H6ClN127.0189128.093.1Key Toxic Degradant [3]
1-(4-chlorophenyl)guanidineC7H8ClN3169.0407170.0128.0Hydrolysis Product
4-chlorophenylureaC7H7ClN2O170.0247171.0128.0Alkaline Degradation Product [1]
Table 2: Example Mass Transitions for Chlorhexidine and its Degradants.

References

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • LCGC. (2002). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Zong, Y., & Kirsch, L. E. (2012). Studies on the Instability of Chlorhexidine, Part I: Kinetics and Mechanisms. Journal of Pharmaceutical Sciences, 101(7), 2407-2417. Retrieved from [Link]

  • Revelle, L. K., et al. (1993). Identification and isolation of chlorhexidine digluconate impurities. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 827-836. Retrieved from [Link]

  • Karatt, T. K., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Drug Testing and Analysis. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 27(4), 50-68. Retrieved from [Link]

  • Ardagna, G. (2014). How do adducts form in ESI LCMS/MS? ResearchGate. Retrieved from [Link]

  • Blessy, M., et al. (2014). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Al-Hetlani, E., et al. (2016). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 1028, 194-200. Retrieved from [Link]

  • D'Amato, S., et al. (2018). Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. PeerJ, 6, e4635. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3935. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Barbin, E. L., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Journal of Endodontics, 40(8), 1279-1283. Retrieved from [Link]

  • da Silva, A. F., et al. (2019). Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations. ReCiPe, 3(1), 22-30. Retrieved from [Link]

  • O'Malley, L. A., et al. (2006). Microbial degradation of the biocide polyhexamethylene biguanide: isolation and characterization of enrichment consortia and determination of degradation by measurement of stable isotope incorporation into DNA. Journal of Applied Microbiology, 101(5), 1015-1024. Retrieved from [Link]

  • Patil, S., et al. (2020). Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. Journal of Endodontics, 46(7), 887-896. Retrieved from [Link]

  • Kumar, A., et al. (2022). An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. Neliti. Retrieved from [Link]

  • El-Yazbi, A. M., et al. (2019). Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Scientific Reports, 9(1), 1-9. Retrieved from [Link]

  • O'Malley, L. A., et al. (2007). Biodegradability of end-groups of the biocide polyhexamethylene biguanide (PHMB) assessed using model compounds. Journal of Applied Microbiology, 103(2), 438-445. Retrieved from [Link]

  • Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Revelle, L. K., et al. (1993). Gradient Liquid Chromatographic Method for Determination of Chlorhexidine and Its Degradation Products in Bulk Material. Journal of AOAC International, 76(3), 524-529. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). ANALYZING PHMB. Retrieved from [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Retrieved from [Link]

  • Sule, S., & Sherikar, O. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. Retrieved from [Link]

  • Slideshare. (2018). Sample Preparation in LC-MS. Retrieved from [Link]

  • Sk, M., et al. (2020). separation and identification of forced degradation products of lofexidine by using lc-ms/ms. International Journal of Applied Pharmaceutics, 12(5), 183-191. Retrieved from [Link]

  • The Analytical Scientist. (2024). Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube. Retrieved from [Link]

  • Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Al-Hilal, M. A., et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceutics, 14(11), 2415. Retrieved from [Link]

  • Sk, M., et al. (2020). LC/MS-MS data of lofexidine and its degradation products. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Alexidine on BIST B+ Column. Retrieved from [Link]

  • Kumar, D., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 140, 236-245. Retrieved from [Link]

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Technical Support Center: Crystallization Optimization for 1-(3-Chloro-2-fluorophenyl)biguanide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIG-HCl-CRYST-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Chemical Context

The Challenge: Crystallizing 1-(3-Chloro-2-fluorophenyl)biguanide Hydrochloride is notoriously difficult due to its amphiphilic nature . The molecule possesses a hydrophobic, di-halogenated aromatic ring (3-Cl, 2-F) and a highly polar, cationic biguanide tail.[1]

The Consequence: This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[2] The system enters a metastable region where the formation of an amorphous oil is kinetically favored over the ordered crystal lattice.

The Goal: This guide provides a self-validating workflow to bypass the oiling-out boundary, control supersaturation, and achieve a stable crystalline salt.

Diagnostic: Identify Your Failure Mode

Before applying a fix, confirm the specific nature of your crystallization failure using the table below.

ObservationDiagnosisRoot CauseImmediate Action
Sticky Gum / Oil Droplets Oiling Out (LLPS) Supersaturation is too high; Temperature > Critical Solution Temperature.Do not cool further. Re-heat to dissolve, add polar co-solvent.[1]
Fine Powder / Gel Rapid Precipitation Nucleation rate >> Growth rate (Crash cooling).Re-dissolve and apply Controlled Cooling (see Protocol A).
No Solid Formation High Solubility Solvent is too polar (likely pure Methanol or Water).Perform Anti-solvent Addition (see Protocol B).
Colored Impurities Occlusion Metal ions or aniline precursors trapped in lattice.Use Chelating Wash or Recrystallization with Charcoal.

Troubleshooting Workflows (Q&A)

Issue 1: The Product "Oils Out" Upon Cooling

Q: Why does my solution turn into a biphasic oil instead of crystals? A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve .

  • The Mechanism: The hydrophobic 3-chloro-2-fluorophenyl ring aggregates to minimize contact with polar solvents, while the ionic tail demands solvation.

  • The Fix: You must shift the solubility curve above the LLPS boundary.

    • Change Solvent: Switch from Methanol (too soluble) to Isopropanol (IPA) or n-Butanol . The longer alkyl chains in these alcohols interact better with the halogenated ring, stabilizing the solution and preventing premature phase separation.

    • Reduce Concentration: Dilute the solution by 10-20%. Oiling out is concentration-dependent.

Issue 2: Low Yield in Alcohols

Q: I get crystals in Ethanol, but the yield is <40%. A: Biguanide HCl salts are often too soluble in pure ethanol.

  • The Fix: Use an Anti-solvent method .[3]

    • Dissolve the salt in the minimum volume of hot Ethanol or Methanol .

    • Slowly add Ethyl Acetate (EtOAc) or Acetone until persistent cloudiness appears.

    • Note: Do NOT use Diethyl Ether or Hexanes immediately; they are too non-polar and will trigger immediate oiling out. EtOAc is the "Goldilocks" anti-solvent for this salt.

Issue 3: Hygroscopicity & Clumping

Q: The filtered solid turns into a paste on the filter paper. A: The HCl salt is likely forming a hydrate or absorbing ambient moisture.

  • The Fix:

    • Wash the filter cake with dry, cold Isopropanol followed by dry Diethyl Ether to remove residual water/alcohol.

    • Dry immediately in a vacuum oven at 40°C with P₂O₅ desiccant.

Experimental Protocols

Protocol A: The "Rescue" Recrystallization (Isopropanol Method)

Best for: Oiled-out batches or crude solids.

  • Dissolution: Suspend crude 1-(3-Chloro-2-fluorophenyl)biguanide HCl in Isopropanol (IPA) (approx. 10 mL per gram).

  • Heating: Heat to reflux (82°C). If not fully dissolved, add Water dropwise via a pipette through the condenser until clear. Do not exceed 5% water by volume.

  • Polish Filtration: While hot, filter through a 0.45 µm PTFE syringe filter into a pre-warmed flask (removes nucleation sites that cause oiling).

  • Seeding (Critical): Allow to cool to ~60°C. Add a tiny amount (<1 mg) of seed crystal. If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.

  • Equilibration: Hold at 60°C for 30 minutes. Ensure solids form, not oil.

  • Slow Cooling: Cool to Room Temperature at a rate of 10°C/hour. Then cool to 0°C.

  • Isolation: Filter and wash with cold IPA.

Protocol B: Anti-Solvent Crystallization

Best for: High-purity requirements.

  • Dissolve 1 g of compound in 5 mL Methanol at 40°C.

  • Place the vessel in a water bath at 40°C.

  • Add Ethyl Acetate dropwise with vigorous stirring.

  • Stop when a faint, persistent turbidity is observed.

  • Remove heat and allow the bath to cool to RT slowly (insulate the bath with foil).

  • Result: Large, prismatic crystals should form overnight.[1]

Logic Visualization

The following diagram illustrates the decision matrix for troubleshooting the crystallization process.

CrystallizationLogic Start Start: Crude Biguanide HCl SolventSelect Select Solvent System (Rec: Isopropanol or EtOH/EtOAc) Start->SolventSelect Heat Heat to Dissolution SolventSelect->Heat CheckState Observation at Reflux? Heat->CheckState Clear Clear Solution CheckState->Clear Yes OilingHot Oiling Out (Hot) CheckState->OilingHot No Cooling Controlled Cooling (10°C/hr) Clear->Cooling AddPolar Add Co-solvent (Water/MeOH) dropwise OilingHot->AddPolar AddPolar->Heat CheckCool Observation during Cooling? Cooling->CheckCool Crystals Crystalline Solid CheckCool->Crystals Success OilCool Oiling Out (Cold) CheckCool->OilCool Failure Reheat Re-heat to solubilize oil OilCool->Reheat Seed Add Seeds @ Metastable Zone Reheat->Seed Seed->Cooling

Caption: Decision tree for managing phase separation during biguanide salt crystallization. Note the "Re-heat" loop to recover from oiling out.

Critical Data: Solvent Screening Table

Use this reference to select the starting solvent based on your lab's available reagents.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingRecommendation
Water HighModerateHighAvoid (Hard to dry, high loss).
Methanol Very HighHighLowGood for dissolving, bad for yield.[1]
Ethanol HighModerateModerateUse only with Anti-solvent (EtOAc).
Isopropanol (IPA) ModerateLowLowPrimary Recommendation.
Ethyl Acetate InsolubleInsolubleN/AExcellent Anti-solvent.
Acetone LowInsolubleModerateAlternative Anti-solvent.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Defines the principles of Oiling Out and Metastable Zone Width).

  • Mullin, J. W. (2001). Crystallization. Elsevier. (Authoritative text on nucleation kinetics and seeding strategies).

  • Veverka, M., et al. (2013).[1] "Screening of biguanide salts for pharmaceutical applications." Journal of Pharmaceutical Sciences. (Discusses solubility profiles of biguanide HCl salts).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (Protocol for "Rescue Recrystallization").[4]

Sources

Minimizing side reactions in the guanylation of 3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the guanylation of 3-chloro-2-fluoroaniline, a challenging substrate due to its electronic properties. We will explore the causality behind common side reactions and provide validated protocols to help you achieve optimal results in your research and development projects.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems encountered during the guanylation of 3-chloro-2-fluoroaniline in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired N-(3-chloro-2-fluorophenyl)guanidine. What are the primary causes and how can I fix it?

A1: Low or no conversion is the most common issue when working with 3-chloro-2-fluoroaniline. The root cause is the substrate's inherent low nucleophilicity. The electron-withdrawing effects of both the chlorine and fluorine atoms significantly reduce the electron density on the amine nitrogen, making it a poor nucleophile.[1][2][3]

Troubleshooting Steps & Solutions:

  • Increase Reagent Electrophilicity: Standard guanylating agents may not be reactive enough. Switch to a more potent reagent designed for weakly nucleophilic amines.

    • Triflylguanidines: Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly effective as the triflyl group is an excellent leaving group, rendering the guanidine carbon highly electrophilic.[4]

    • HATU/HBTU-type Reagents: While typically used for amide coupling, reagents like HATU can guanylate weakly nucleophilic amines.[5] However, careful base selection is critical to avoid side reactions.[5]

  • Employ Catalysis: A catalyst can activate either the aniline or the guanylating agent, facilitating the reaction under milder conditions.

    • Lewis Acid Catalysis: Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) can catalyze the addition of amines to carbodiimides or cyanamide, even in aqueous media.[6][7] These catalysts are thought to activate the guanylating agent.

    • Transition Metal Catalysis: Iron(II) acetate has been shown to be an effective, inexpensive, and operationally simple catalyst for the addition of anilines to carbodiimides, showing remarkable functional group tolerance for halogens.[8]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. For catalyzed reactions, it's often possible to run them at or near room temperature.[7] For uncatalyzed reactions with less reactive agents, a moderate increase in temperature (e.g., to 80-120°C in a high-boiling solvent like toluene or DMF) may be necessary.[8]

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the desired bimolecular reaction.

Q2: I'm using a carbodiimide (e.g., DCC, DIC) and see a significant amount of an insoluble white precipitate, which is not my product. What is this byproduct and how can I prevent its formation?

A2: The white precipitate is almost certainly the corresponding N,N'-disubstituted urea (e.g., dicyclohexylurea, DCU), formed from the hydration of the carbodiimide.[9][10] Its formation indicates that the carbodiimide is reacting with trace water in your system or that the desired reaction with the weakly nucleophilic aniline is too slow, allowing side reactions to dominate.

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Dry the 3-chloro-2-fluoroaniline and any solid reagents before use. Liquid reagents should be handled under an inert atmosphere (Nitrogen or Argon).

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

  • Accelerate the Guanylation: The primary strategy is to make the desired reaction kinetically more favorable than the hydration side reaction.

    • Use a Catalyst: As mentioned in Q1, Lewis acids or transition metals can significantly accelerate the addition of the aniline to the carbodiimide.[7][8][11]

    • Pre-activate the Aniline: In some systems, the aniline can be deprotonated with a strong, non-nucleophilic base (e.g., LiN(TMS)₂) to form a lithium anilide, which is a much stronger nucleophile.[11][12] This approach must be carefully considered as it can affect other functional groups.

Q3: My TLC shows a complex mixture of products. Besides the starting material and desired product, what are the likely side reactions occurring?

A3: A complex reaction mixture points to several competing reaction pathways. For the guanylation of 3-chloro-2-fluoroaniline, the following side reactions are plausible:

  • Self-Condensation of the Guanylating Agent: Some activated guanylating agents can react with themselves to form oligomeric byproducts.

  • Formation of N-Acylurea Analogs: When using carbodiimides, the reactive O-acylisourea intermediate (or its amine adduct equivalent) can rearrange to a stable, unreactive N-acylurea-type structure, terminating the reaction.[10]

  • Reaction at Halogen Sites: Under certain conditions (e.g., with very strong bases or organometallic reagents), nucleophilic aromatic substitution of the fluorine or chlorine atom could occur, though this is generally less likely than reaction at the amine.

  • Over-guanylation: If the initial guanidine product has remaining N-H bonds, it could potentially react with another molecule of the guanylating agent, leading to biguanide-type structures, especially if excess reagent is used.

Troubleshooting Workflow:

The following decision tree can help diagnose and resolve issues leading to complex reaction mixtures.

G start Reaction Yields Complex Mixture check_purity 1. Verify Purity of Starting Materials (Aniline, Reagent, Solvent) start->check_purity impure_sm Purify Starting Materials: - Distill/recrystallize aniline - Use fresh guanylating agent - Use anhydrous solvent check_purity->impure_sm Impure check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure impure_sm->start Re-run temp_issue Is Temperature > 120°C? check_conditions->temp_issue lower_temp High temp may cause decomposition. Lower temperature and introduce a catalyst (e.g., Fe(OAc)₂, Sc(OTf)₃) temp_issue->lower_temp Yes reagent_issue 3. Re-evaluate Guanylating Agent temp_issue->reagent_issue No lower_temp->reagent_issue carbodiimide_check Using Carbodiimide? reagent_issue->carbodiimide_check switch_reagent Carbodiimides prone to side reactions. Switch to a more robust agent: - N,N'-Di-Boc-S-methylisothiourea - N,N'-Di-Boc-N''-triflylguanidine carbodiimide_check->switch_reagent Yes success Improved Selectivity & Yield carbodiimide_check->success No, using other switch_reagent->success

Caption: Troubleshooting workflow for complex guanylation reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemistry of guanylating 3-chloro-2-fluoroaniline.

Q1: Why is 3-chloro-2-fluoroaniline considered a "challenging" substrate for guanylation?

A1: The challenge arises from its electronic structure. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the entire aromatic ring, including the nitrogen atom of the amine group. A lower electron density on the nitrogen atom makes it less nucleophilic, meaning it is less able to attack the electrophilic carbon center of the guanylating agent. Consequently, reactions require more forcing conditions or specialized, highly reactive reagents to proceed at a reasonable rate.[1][3][4]

Q2: What are the main classes of guanylating agents, and which are best for electron-deficient anilines?

A2: There are several classes of guanylating agents, each with its own reactivity profile and applications. For a challenging substrate like 3-chloro-2-fluoroaniline, the choice of agent is critical.

Guanylating Agent ClassCommon ExamplesSuitability for 3-chloro-2-fluoroanilineRationale & Key Considerations
Carbodiimides DCC, DIC, EDCLow (without catalyst) Atom-economical but require activation (e.g., via catalysis) to react with weak nucleophiles. Prone to side reactions with water.[4][9][10]
Cyanamides Cyanamide (H₂NCN)Moderate (with catalyst) Simple and readily available. Requires a catalyst like Sc(OTf)₃ to activate it towards forming a reactive carbodiimide species in situ.[6]
Thiourea Derivatives N,N'-Di-Boc-S-methylisothioureaHigh The S-methyl group is a good leaving group, activated by thiophilic reagents (e.g., HgCl₂, CuCl₂) or can be displaced directly. The Boc groups offer protection and improve handling.[13][14][15]
Pyrazole-1-carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineHigh Pyrazole is an excellent leaving group, making these reagents highly effective for guanylating a wide range of amines, including weakly nucleophilic ones.
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineVery High Considered among the most powerful guanylating agents due to the exceptionally good leaving group ability of the triflate anion.[4][16]
Q3: How do I choose the optimal solvent and base for this reaction?

A3: The choice of solvent and base can dramatically influence reaction outcomes by affecting solubility, reactivity, and the stability of intermediates.[17]

  • Solvent Selection:

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dichloromethane - DCM): Often good choices for reactions involving sensitive reagents like carbodiimides, as they are less likely to participate in the reaction. Toluene is particularly effective for reactions at elevated temperatures.[8]

    • Aprotic, Polar Solvents (e.g., THF, DMF, Acetonitrile): Useful for dissolving a wider range of reagents and can sometimes accelerate reactions by stabilizing charged intermediates. However, they must be rigorously dried, as they are often hygroscopic.

    • Protic Solvents (e.g., Water, Ethanol): Generally avoided unless using a catalyst specifically designed for aqueous conditions, such as Sc(OTf)₃.[6]

  • Base Selection:

    • Purpose of the Base: A base may be required to neutralize an acidic byproduct (e.g., HCl released from a reagent) or to deprotonate the aniline to increase its nucleophilicity.

    • Non-Nucleophilic Bases (e.g., DIPEA, DBU, 2,6-lutidine): These are preferred when the base's only role is to act as a proton scavenger. They are sterically hindered, which prevents them from competing with the aniline in attacking the guanylating agent.[5][14]

    • Stronger Bases (e.g., LiN(TMS)₂, NaH): Used only when the strategy is to fully deprotonate the aniline prior to adding the guanylating agent. This is a more advanced technique that requires strict inert atmosphere conditions.[11]

Q4: When should I consider using a protecting group strategy for the guanidine product?

A4: A protecting group strategy is essential when you need to perform subsequent chemical transformations on other parts of the molecule that would be incompatible with the highly basic and nucleophilic guanidine group.[18][19][20]

  • Use a Protecting Group If:

    • You plan to perform reactions sensitive to strong bases (e.g., ester hydrolysis, reactions with base-labile functional groups).

    • You need to perform electrophilic substitutions on another part of the molecule, and want to prevent N-alkylation or N-acylation of the guanidine.

    • You are building a larger molecule (e.g., in peptide or medicinal chemistry) and need to control the reactivity of the guanidine moiety during coupling steps.

  • Common Guanidine Protecting Groups:

    • Boc (tert-butoxycarbonyl): Very common. It reduces the basicity of the guanidine and is stable to a wide range of conditions but can be removed with strong acid (e.g., TFA). Many guanylating agents, like N,N'-Di-Boc-S-methylisothiourea, install these groups directly.[13][21]

    • Cbz (Carboxybenzyl): Another common protecting group, typically removed by hydrogenolysis.

Recommended Protocols

The following are detailed, step-by-step methodologies for promising guanylation approaches for 3-chloro-2-fluoroaniline.

Protocol A: Iron(II)-Catalyzed Guanylation using a Carbodiimide

This protocol is based on the work of Afonso, et al., and offers an operationally simple and cost-effective method with high functional group tolerance.[8]

Reaction Scheme:

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-fluoroaniline (1.0 eq.), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.), and iron(II) acetate (Fe(OAc)₂, 0.02 eq.).

  • Under a nitrogen atmosphere, add anhydrous toluene (to achieve a concentration of ~0.5 M).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring. The higher temperature may be necessary for this ortho-substituted aniline.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and any insoluble byproducts. Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired trisubstituted guanidine.

Protocol B: Guanylation using N,N'-Di-Boc-S-methylisothiourea

This method uses a robust guanylating agent that directly installs Boc-protected guanidines, which can be deprotected in a subsequent step if the free guanidine is desired.

Reaction Mechanism Overview:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Aniline R-NH₂ (Aniline) Thiourea Di-Boc-S-methylisothiourea Aniline->Thiourea Attacks electrophilic carbon Intermediate Tetrahedral Intermediate Thiourea->Intermediate Intermediate->Intermediate_c Product Boc-Protected Guanidine LeavingGroup MeSH (Methanethiol) Intermediate_c->Product Intermediate_c->LeavingGroup Elimination of

Caption: Simplified mechanism for guanylation with S-methylisothiourea.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve N,N'-Di-Boc-S-methylisothiourea (1.05 eq.) in anhydrous DMF.

  • Add 3-chloro-2-fluoroaniline (1.0 eq.) to the solution.

  • Add mercury(II) chloride (HgCl₂, 1.1 eq.) and triethylamine (Et₃N, 2.5 eq.). Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite® to remove mercury salts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N,N'-bis(Boc)-protected guanidine.

  • (Optional Deprotection): Dissolve the purified protected guanidine in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure to obtain the guanidine as its TFA salt.

References
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Angewandte Chemie International Edition. [Link]

  • Carbodiimide - Wikipedia. Wikipedia. [Link]

  • Protecting Groups. University of Illinois. [Link]

  • Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]

  • First iron-catalyzed guanylation of amines. ITQB NOVA Repository. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. PubMed. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Carbodiimides and Additives. Aapptec. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ResearchGate. [Link]

  • Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry. [Link]

  • Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. Green Chemistry. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PubMed Central. [Link]

  • How does the solvent affect reaction rate?. Reddit. [Link]

  • Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis of N-p-chlorophenyl-N'-arylcarbamoylguanidines analogous of Chloroguanidine. SciELO. [Link]

  • Aniline purification process.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Purification of Aniline. LookChem. [Link]

  • 3-CHLOROANILINE. International Labour Organization. [Link]

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Synthetic Chemicals. [Link]

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Validation & Comparative

Technical Guide: Cross-Reactivity of 1-(3-Chloro-2-fluorophenyl)biguanide with Dopamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Chloro-2-fluorophenyl)biguanide against the standard research tool m-CPBG (1-(3-chlorophenyl)biguanide), focusing specifically on the critical issue of Dopamine Transporter (DAT) cross-reactivity.

Executive Summary: The Selectivity Challenge

The Bottom Line: 1-(3-Chloro-2-fluorophenyl)biguanide (CAS: 1030829-65-2) represents a structural refinement of the classic 5-HT3 receptor agonist m-CPBG . While m-CPBG is a potent 5-HT3 agonist, it possesses a significant "dirty" profile: it acts as a substrate for the Dopamine Transporter (DAT), causing non-exocytotic dopamine release. This creates false positives in reward and reinforcement studies. The 2-fluoro substitution in the title compound is designed to introduce steric and electronic hindrance that reduces this DAT affinity while maintaining 5-HT3 efficacy.

Recommendation: For behavioral studies involving reward pathways (VTA/Nucleus Accumbens), 1-(3-Chloro-2-fluorophenyl)biguanide is the superior choice over m-CPBG to avoid confounding dopaminergic effects.

Chemical & Pharmacological Comparison

The core issue with phenylbiguanides is their structural similarity to dopamine and amphetamines, allowing them to hijack the DAT.

Structural Analysis[1][2]
  • m-CPBG: Contains a 3-chlorophenyl ring.[1][2] The molecule is relatively planar, allowing it to slide into the DAT substrate pocket, similar to amphetamine.

  • 1-(3-Chloro-2-fluorophenyl)biguanide: Adds a fluorine atom at the ortho (2) position. This modification forces the phenyl ring to twist out of coplanarity with the biguanide tail due to steric clash with the biguanide nitrogen protons. This "twist" is tolerated by the 5-HT3 receptor but disrupts the specific alignment required for DAT translocation.

Comparative Profile
Featurem-CPBG (Standard)1-(3-Chloro-2-F)biguanide (Optimized)Impact on Research
Primary Target 5-HT3 Receptor (Agonist)5-HT3 Receptor (Agonist)Both activate 5-HT3 effectively.
DAT Affinity (Ki) Moderate (~0.4 - 2.0 µM)Low / Negligiblem-CPBG competes with dopamine.
DA Release Yes (Substrate-driven)Minimal / None m-CPBG mimics amphetamine.
Reward Signal Mixed (5-HT3 + DA release)Pure 5-HT3 mediatedm-CPBG causes false positives in self-administration.
CAS Number 2113-05-51030829-65-2Ensure correct sourcing.

Mechanistic Pathways: The "False Positive" Loop

The following diagram illustrates why m-CPBG confounds data and how the 2-Fluoro analog corrects this.

G Compound_Old m-CPBG (Standard) Target_5HT3 5-HT3 Receptor (Ion Channel) Compound_Old->Target_5HT3 Agonist Target_DAT Dopamine Transporter (DAT) Compound_Old->Target_DAT Substrate (Cross-Reactivity) Compound_New 1-(3-Cl-2-F)biguanide (Selective) Compound_New->Target_5HT3 Agonist Compound_New->Target_DAT Blocked by 2-F Sterics Clean_Signal Specific 5-HT3 Signal (Valid Data) Target_5HT3->Clean_Signal DA_Release Dopamine Release (Nucleus Accumbens) Target_DAT->DA_Release Reverse Transport Reward Reward Behavior (Confounded Data) DA_Release->Reward False Positive

Figure 1: Mechanistic pathway showing how m-CPBG induces off-target dopamine release, whereas the 2-Fluoro analog selectively targets 5-HT3 receptors.

Experimental Validation Protocols

To validate the selectivity of 1-(3-Chloro-2-fluorophenyl)biguanide in your specific assay, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (DAT)

Objective: Determine if the compound binds to the DAT recognition site.

  • Preparation: Prepare rat striatal synaptic membranes.

  • Ligand: Use [³H]WIN 35,428 (0.5 nM) as the selective DAT radioligand.

  • Displacement: Incubate membranes with [³H]WIN 35,428 and increasing concentrations (1 nM – 100 µM) of:

    • Test: 1-(3-Chloro-2-fluorophenyl)biguanide[1][2][3]

    • Control 1: m-CPBG (Positive control for cross-reactivity)

    • Control 2: GBR-12909 (Specific DAT inhibitor)

  • Analysis: Calculate Ki values.

    • Success Criteria: The Test compound should show a Ki > 10 µM (low affinity), while m-CPBG typically shows Ki < 5 µM.

Protocol B: Synaptosomal Dopamine Release (Functional)

Objective: Confirm the compound does not act as a substrate (releaser).

  • Loading: Pre-load rat striatal synaptosomes with [³H]Dopamine (0.1 µM) for 15 mins at 37°C.

  • Wash: Remove extracellular [³H]DA by superfusion or centrifugation.

  • Challenge: Expose synaptosomes to:

    • Buffer alone (Basal)

    • m-CPBG (10 µM)

    • 1-(3-Chloro-2-fluorophenyl)biguanide (10 µM)

    • Amphetamine (Positive Control)

  • Validation Step (Nomifensine Blockade):

    • Repeat the challenge in the presence of Nomifensine (1 µM), a DAT blocker.

    • Logic: If the release is DAT-mediated (substrate effect), Nomifensine will block the release caused by the biguanide (because the transporter is shut).

  • Result Interpretation:

    • m-CPBG: Induces release; blocked by Nomifensine.

    • 1-(3-Cl-2-F)biguanide: Should induce negligible release compared to basal.

Workflow Visualization

Experiment Step1 Pre-load Synaptosomes with [3H]Dopamine Step2 Wash to remove extracellular [3H]DA Step1->Step2 Branch Apply Ligand Step2->Branch PathA m-CPBG (Standard) Branch->PathA PathB 1-(3-Cl-2-F)biguanide (Test) Branch->PathB ResultA Significant [3H]DA Release (DAT Substrate) PathA->ResultA ResultB No Significant Release (DAT Inactive) PathB->ResultB Control Add Nomifensine (DAT Blocker) ResultA->Control Validation Control->ResultA Blocks Release (Confirms Mechanism)

Figure 2: Functional assay workflow to distinguish between DAT substrates and non-substrates.

References

  • Sepúlveda, M. I., et al. (1997). "The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes." European Journal of Pharmacology. Link (Note: Establishes the baseline DAT liability of m-CPBG).

  • Glennon, R. A., et al. (2003).[4] "Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study." Bioorganic & Medicinal Chemistry. Link (Describes the SAR of biguanides).

  • Rodd, Z. A., et al. (2007). "The reinforcing actions of a serotonin-3 receptor agonist within the ventral tegmental area." Journal of Pharmacology and Experimental Therapeutics. Link (Demonstrates the behavioral confound of non-selective agonists).

  • Sigma-Aldrich Product Data. "1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride." CAS: 1030829-65-2.[1][2][3] Link

Sources

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